molecular formula C8H7N3OS B1421380 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile CAS No. 1111637-81-0

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile

Cat. No.: B1421380
CAS No.: 1111637-81-0
M. Wt: 193.23 g/mol
InChI Key: PGBRYXOTQFSZMM-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile typically involves the reaction of 2-chloro-4-methylthiopyrimidine with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by cooling and isolation of the product through filtration or extraction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidine derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.

    Pyrimidine-3-oxopropanenitrile derivatives: Compounds with variations in the substituents on the nitrile group or the pyrimidine ring.

Uniqueness

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile is unique due to the presence of both the methylthio and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-10-3-2-7(11-8)6(4-9)5-12/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBRYXOTQFSZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676938
Record name 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-81-0
Record name 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(isoxazol-4-yl)-2-(methylthio)pyrimidine (4) (112.0 g, 0.58 mol) and NaOH (23.2 g) in water/MeOH (350 mL/350 mL) was stirred at 70° C. for 6 h. The reaction mixture was allowed to cool to room temperature and adjusted to pH 3.5 with citric acid. The resulting precipitate was filtered, washed with water (500 mL×3) and ethyl ether (500 mL×3). Then the precipitate was dried in vacuum to give 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile (5) (100 g, 89.3%) as a yellow solid.
Quantity
112 g
Type
reactant
Reaction Step One
Name
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 2
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 3
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 5
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 6
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Customer
Q & A

Q1: What is the significance of the reaction between 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and (tetrahydrofuran-3-yl)hydrazine dihydrochloride in the context of this research?

A1: This reaction is crucial as it leads to the formation of (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine []. The study focuses on the structural characterization of this product, particularly its absolute configuration. The reaction highlights the use of this compound as a building block for synthesizing potentially bioactive molecules containing chiral centers.

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